molecular formula C5H5LiN2O3S B6279543 lithium(1+) ion 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate CAS No. 2137620-04-1

lithium(1+) ion 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate

Cat. No.: B6279543
CAS No.: 2137620-04-1
M. Wt: 180.1
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Description

Lithium(1+) ion 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate is a chemical compound with the molecular formula C5H5LiN2O3S. This compound features a lithium ion coordinated to a thiadiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms. The presence of the thiadiazole ring imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Properties

CAS No.

2137620-04-1

Molecular Formula

C5H5LiN2O3S

Molecular Weight

180.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-ol with lithium hydroxide in the presence of a suitable solvent. The reaction conditions often include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Common solvents include water, ethanol, or a mixture of both.

    Reaction Time: Several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

    Continuous Stirred Tank Reactors (CSTR): To maintain consistent reaction conditions.

    Purification Steps: Including filtration, crystallization, and drying to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced using suitable reducing agents.

    Substitution: The thiadiazole ring allows for substitution reactions, where functional groups can be replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring.

Scientific Research Applications

Lithium(1+) ion 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other thiadiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of lithium(1+) ion 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate involves its interaction with molecular targets in biological systems. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The lithium ion may also play a role in stabilizing the compound and enhancing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Lithium(1+) ion 2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]acetate
  • Lithium(1+) ion 2-[(4-methyl-1,2,3-thiadiazol-5-yl)oxy]acetate

Uniqueness

Lithium(1+) ion 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate is unique due to the specific positioning of the methyl group on the thiadiazole ring, which can influence its chemical reactivity and biological activity. This compound’s unique structure allows for distinct interactions with molecular targets, making it valuable for specific applications in research and industry.

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